1-Vinylimidazole

Descripción

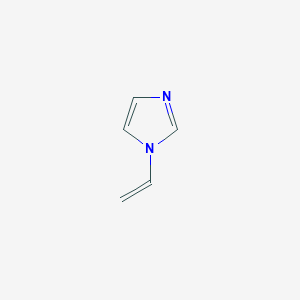

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSNTDFYBPYIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-42-2 | |

| Record name | Poly(vinylimidazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061458 | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-63-5, 25232-42-2 | |

| Record name | 1-Vinylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-vinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyvinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VINYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Vinylimidazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylimidazole (B27976) (1-VIM) is a highly versatile, water-soluble heterocyclic monomer that serves as a critical building block in polymer science and materials chemistry.[1][2] Its unique structure, featuring a polymerizable vinyl group and a functional imidazole (B134444) ring, allows for the synthesis of advanced polymers with tailored properties. The imidazole moiety can act as a base, nucleophile, or metal-chelating agent, making its polymers suitable for a vast range of applications.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for 1-VIM, including the industrial Reppe synthesis and various laboratory-scale methodologies. It details the monomer's key physicochemical and spectroscopic properties, presenting quantitative data in accessible tables. Furthermore, this document explores the core chemical reactivity of 1-VIM, with a focus on its polymerization behavior—from conventional free-radical methods to controlled RAFT polymerization—and its quaternization to form polymerizable ionic liquids. Detailed experimental protocols for key synthetic procedures are provided to facilitate practical application. Finally, the guide highlights the significant applications of 1-VIM-based polymers in specialized fields such as drug and gene delivery, functional coatings, and environmental remediation.

Synthesis of this compound

The preparation of this compound can be broadly categorized into industrial-scale production, dominated by the Reppe synthesis, and more flexible laboratory-scale methods.

Industrial Synthesis: The Reppe Process

The most common industrial method for synthesizing this compound is the Reppe synthesis, which involves the high-pressure vinylation of imidazole with acetylene (B1199291).[1][3] Imidazole is first deprotonated with a strong base, such as potassium hydroxide (B78521), to form the potassium imidazolate salt.[1] This salt then serves as the nucleophile that attacks acetylene under high temperature and pressure, typically in an autoclave.[1] The reaction is catalyzed by a combination of basic catalysts like potassium hydroxide and zinc oxide in a solvent such as 1,4-dioxane, yielding this compound at approximately 62%.[1]

Caption: Workflow of the industrial Reppe synthesis for this compound.

Laboratory-Scale Syntheses

Several alternative methods are available for producing this compound on a laboratory scale, offering higher yields or avoiding the use of high-pressure acetylene.

-

Two-Step Dehydrochlorination: A highly efficient laboratory process involves the reaction of imidazole with 1,2-dichloroethane (B1671644) in a two-phase system using a phase-transfer catalyst to produce 1-(2-chloroethyl)imidazole (B1596721).[1] This intermediate is subsequently treated with a base to induce the elimination of hydrogen chloride, affording this compound in yields as high as 92%.[1]

-

Vinylation with Vinyl Halides: Direct vinylation of imidazole can be achieved using vinyl halides like bromoethene.[1][4] One reported method employs cesium fluoride (B91410) supported on kieselguhr in acetonitrile, resulting in a 65% yield.[1]

-

Addition/Elimination with Vinyl Selenones: A modern, transition-metal-free approach involves the reaction of imidazole with vinyl selenones in the presence of potassium hydroxide.[5] This method proceeds through an addition/elimination cascade under mild conditions.[5]

Caption: Overview of major synthesis pathways leading to this compound.

Experimental Protocol: Synthesis via Dehydrochlorination

This protocol is adapted from the laboratory process described in the literature.[1][6]

Step 1: Synthesis of 1-(2-Chloroethyl)imidazole

-

To a stirred solution of imidazole in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

-

Add 1,2-dichloroethane dropwise to the mixture at a controlled temperature.

-

Continue stirring vigorously at reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1-(2-chloroethyl)imidazole, which can be purified by distillation or chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 1-(2-chloroethyl)imidazole intermediate in a high-boiling point solvent like isopropyl alcohol.[6]

-

Add a strong base, such as powdered potassium hydroxide, and a polymerization inhibitor (e.g., hydroquinone).[6]

-

Heat the mixture at reflux for 2-4 hours.[6]

-

Monitor the reaction for the elimination of HCl and the formation of the vinyl product.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent.

-

The crude this compound is purified by vacuum distillation to yield a colorless liquid.[7]

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow, hygroscopic liquid with a characteristic amine-like odor.[1][8][9] It is sensitive to light and should be stored under an inert atmosphere.[8]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₆N₂ | [1][9] |

| Molar Mass | 94.117 g/mol | [1][9][10] |

| Appearance | Colorless to brown/yellow liquid | [1][9] |

| Density | 1.039 g/mL at 25 °C | [1][8][10] |

| Boiling Point | 192–194 °C (at 1 atm)78–79 °C (at 13 mmHg) | [1][8][10] |

| Refractive Index (n²⁰/D) | 1.533 | [8][10] |

| Water Solubility | Miscible | [1][8] |

| pKa | 6.07 ± 0.10 (Predicted) | [8] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopy | Characteristic Peaks / Data | References |

| ¹H NMR | Signals corresponding to the three vinyl protons and three imidazole ring protons. The vinyl group typically shows three distinct signals (dd, dd, dd) due to geminal and cis/trans coupling. | [9][11][12] |

| ¹³C NMR | Signals for the two vinyl carbons and three imidazole ring carbons. | [9][13] |

| FTIR (Neat) | Peaks corresponding to C=C stretching of the vinyl group, C-H stretching (aromatic and vinyl), and C=N stretching of the imidazole ring. | [9] |

| UV-Vis | Data available in spectral databases. |

Chemical Reactivity and Polymerization

The chemistry of 1-VIM is dominated by the reactivity of its two key functional groups: the vinyl group, which readily undergoes polymerization, and the imidazole ring, which can be quaternized.

Polymerization

1-VIM is a highly reactive monomer used in free-radical polymerization, often initiated by thermal or UV sources, to produce poly(this compound) (PVIm).[1][2] This process makes it a valuable reactive diluent in UV-curable formulations for inks, coatings, and adhesives.[1][14][15]

While conventional free-radical polymerization is common, it offers limited control over molecular weight and architecture.[16] A significant advancement has been the development of controlled radical polymerization techniques. Notably, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of 1-VIM has been successfully achieved using acetic acid as a specialized solvent.[8][17] The acid protonates the imidazole ring, which helps to stabilize the propagating radicals and allows for the synthesis of well-defined homopolymers and block copolymers with low dispersity.[17]

Caption: Schematic of the free-radical polymerization of this compound.

Quaternization

The lone pair of electrons on the N-3 nitrogen of the imidazole ring allows for facile quaternization with various alkylating agents, such as alkyl iodides or dimethyl sulfate.[1][14][18] This reaction converts the neutral 1-VIM monomer into a cationic 1-vinylimidazolium salt.[19] These salts are a class of polymerizable ionic liquids (PILs), which can be polymerized to create polyelectrolytes or "poly(ionic liquid)s".[19] These materials are of great interest for applications in batteries, fuel cells, and as antistatic agents.[16][18]

Caption: Quaternization of this compound to form ionic liquid monomers.

Experimental Protocol: RAFT Polymerization of 1-VIM

This protocol is a generalized procedure based on published methods for the controlled polymerization of 1-VIM.[17][20]

-

Purification: Purify this compound (VIM) by passing it through a column of basic alumina (B75360) to remove acidic inhibitors and impurities.[20]

-

Reaction Setup: In a Schlenk flask, combine the purified VIM, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a radical initiator (e.g., AIBN), and glacial acetic acid as the solvent.[17][20]

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time. The reaction progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

-

Termination and Precipitation: After the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether).

-

Isolation: Collect the polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight. The resulting poly(this compound) can be characterized by GPC for molecular weight and dispersity.

Applications in Research and Drug Development

The unique properties of PVIm and its derivatives have led to their use in numerous high-value applications, particularly in the biomedical and materials science fields.

-

Drug and Gene Delivery: The imidazole groups in PVIm have a pKa near physiological pH, making them excellent candidates for pH-responsive systems.[20][21] Alkylated PVIm can form stable complexes with DNA and release their cargo in the acidic environment of endosomes, facilitating gene delivery.[21] Furthermore, hydrogels containing PVIm have been developed as electro-responsive matrices for the controlled release of drugs.[22]

-

Functional Coatings and Surfaces: 1-VIM can be graft-polymerized onto surfaces using UV radiation to enhance properties like wettability and adhesion.[2][14] Such modified surfaces, for example on polypropylene, can be further functionalized (e.g., by quaternization) to impart potent antibacterial properties.[2]

-

Cosmetics and Personal Care: Copolymers derived from quaternized 1-VIM salts are used as cationic polyelectrolytes in shampoos and conditioners to reduce static charge and improve the wet combability of hair.[1]

-

Environmental Remediation: PVIm-based hydrogels are highly effective at binding and removing a variety of heavy metal ions from aqueous solutions, showcasing their potential in water treatment.[1][7]

-

Catalysis and Separation: The ability of the imidazole group to coordinate with metals makes PVIm a useful support for catalysts.[16][23] Additionally, these polymers have been explored for use in membranes for gas separation (e.g., CO₂) and ion complexation.[16]

Conclusion

This compound stands out as a monomer of significant scientific and industrial importance. Its straightforward synthesis, coupled with the dual reactivity of its vinyl and imidazole functionalities, provides a versatile platform for creating a wide array of functional polymers. From advanced drug delivery systems and antibacterial surfaces to industrial coatings and environmental sorbents, the applications for 1-VIM-based materials continue to expand. The development of controlled polymerization techniques has further unlocked the potential to design sophisticated polymer architectures, ensuring that this compound will remain a key building block for the next generation of smart and functional materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A widely used polymerizable monomer: 1-vinylimidazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 1072-63-5 [chemicalbook.com]

- 9. This compound | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound = 99 1072-63-5 [sigmaaldrich.com]

- 11. This compound(1072-63-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound - Wikiwand [wikiwand.com]

- 15. products.basf.com [products.basf.com]

- 16. researchgate.net [researchgate.net]

- 17. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. mdpi.com [mdpi.com]

1-Ethenyl-1H-imidazole: A Comprehensive Technical Overview

Introduction

1-Ethenyl-1H-imidazole, commonly known as 1-vinylimidazole (B27976), is a water-soluble basic monomer notable for its high reactivity in free-radical polymerization.[1] Its unique chemical structure, featuring a vinyl group attached to an imidazole (B134444) ring, allows for the creation of functional copolymers with a variety of vinyl and acrylic monomers.[1] This versatility makes it a valuable building block in the synthesis of materials for diverse applications, ranging from industrial processes to advanced biomedical technologies. This document provides a detailed technical guide on the chemical formula, structure, properties, synthesis, and applications of 1-ethenyl-1H-imidazole, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

The chemical formula for 1-ethenyl-1H-imidazole is C₅H₆N₂.[2][3] Its IUPAC name is 1-ethenyl-1H-imidazole.[4][5] The molecule consists of a five-membered aromatic imidazole ring, a heterocyclic compound containing two nitrogen atoms, with a vinyl group (-CH=CH₂) attached to one of the nitrogen atoms.

Chemical Structure of 1-Ethenyl-1H-imidazole

Caption: Chemical structure of 1-Ethenyl-1H-imidazole.

Physicochemical Properties

This compound is a colorless to brown, light-sensitive, and hygroscopic liquid.[1] It is characterized by an unpleasant, amine-like, fishy odor and is very soluble in water and alcohols.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | [2][3][4][6][7][8] |

| Molar Mass | 94.11 g/mol | [2][3][6][8][9] |

| Appearance | Colorless to slightly yellow clear liquid | [7] |

| Density | 1.039 g/mL at 25 °C | [1][2][6] |

| Melting Point | 78-79°C | [6] |

| Boiling Point | 192-194 °C | [1][2][6] |

| Flash Point | 178 °F | [6] |

| Refractive Index | n20/D 1.533 | [2][6] |

| Solubility | Miscible with water | [2][6][10] |

| CAS Number | 1072-63-5 | [2][3][4][6][7][8] |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired scale and available reagents.

1. Reppe Synthesis

This industrial method involves the ethinylation of imidazole.[1]

-

Step 1: Formation of Potassium Imidazolate: Imidazole is reacted with a potassium hydroxide (B78521) solution. The water formed during this reaction is removed by distillation.[1]

-

Step 2: Ethinylation: Zinc oxide and additional potassium hydroxide are added to the potassium imidazolate, which acts as a basic catalyst. The free imidazole is then reacted with ethyne (B1235809) in 1,4-dioxane (B91453) at 130 °C in an autoclave. This process yields this compound with a reported yield of 62%.[1]

Logical Workflow for Reppe Synthesis

Caption: Workflow of the Reppe synthesis for this compound.

2. Laboratory-Scale Synthesis

A common laboratory procedure involves a two-step process utilizing a phase-transfer catalyst.[1]

-

Step 1: Synthesis of 1-(2-chloroethyl)imidazole (B1596721): Imidazole is reacted with 1,2-dichloroethane (B1671644) in a two-phase system in the presence of a phase-transfer catalyst.[1]

-

Step 2: Elimination Reaction: The resulting 1-(2-chloroethyl)imidazole is treated to release hydrogen chloride, which forms this compound. This method has a reported yield of 92%.[1]

Another laboratory-scale method reports the vinylation of imidazole with bromoethene using kieselguhr-supported cesium fluoride (B91410) in acetonitrile, with a yield of 65%.[1]

3. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications requiring well-controlled polymers, RAFT polymerization is a suitable technique. It has been demonstrated that poly(this compound) with low dispersity can be synthesized using acetic acid as a special solvent.[11] Acetic acid serves a dual role: it acts as a solvent for homogeneous polymerization and protonates the this compound, which stabilizes the propagating radicals during the polymerization process.[11]

Polymerization of this compound

Caption: Simplified workflow of this compound polymerization.

Applications in Research and Drug Development

The unique properties of this compound and its polymers make them suitable for a wide range of applications, including in the pharmaceutical and biomedical fields.

-

Pharmaceutical Intermediates: It is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.[7]

-

Drug Delivery: Polymers containing imidazole groups are investigated for drug delivery applications due to their pH responsiveness, hydrogen bonding capabilities, and metal coordination properties.[12][13]

-

Biomedical Applications: Poly(N-vinyl imidazole) is considered non-toxic and is used in various biomedical applications, including gene delivery.[13] Copolymers of N-vinyl imidazole are of great interest in macromolecular science for creating new biopolymers with significant biological activity.[13]

-

Molecularly Imprinted Polymers: this compound serves as a functional monomer in the synthesis of molecularly imprinted polymers.[2][10]

-

Hydrogels: Hydrogels derived from poly-1-vinylimidazole can efficiently bind to a variety of heavy metal ions.[1]

-

Coatings and Adhesives: It acts as a reactive diluent in UV lacquers, inks, and adhesives.[1]

-

Antimicrobial Applications: Grafting N-vinyl imidazole onto natural polymers like alginate has been shown to improve antimicrobial activity against various bacteria and fungi.[13]

Conclusion

1-Ethenyl-1H-imidazole is a highly versatile monomer with a rich chemistry that enables its use in a broad spectrum of applications. For researchers and professionals in drug development, its utility in creating functional polymers for drug delivery systems, its role as a pharmaceutical intermediate, and its application in antimicrobial materials are of particular significance. The well-established synthesis protocols and the ability to form controlled polymer structures through techniques like RAFT polymerization further enhance its importance in the development of advanced materials for the pharmaceutical and biomedical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1072-63-5 [chemicalbook.com]

- 3. 1-乙烯基咪唑 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications [mdpi.com]

- 13. Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Vinylimidazole: Physical Properties, Molar Mass, and Density

For Researchers, Scientists, and Drug Development Professionals

N-Vinylimidazole (also known as 1-vinylimidazole) is a versatile heterocyclic monomer that serves as a crucial building block in polymer chemistry and materials science.[1] Its unique structure, featuring a reactive vinyl group and a functional imidazole (B134444) ring, allows for the synthesis of polymers with tailored properties. This guide provides a comprehensive overview of the core physical and chemical properties of N-Vinylimidazole, along with methodologies for its characterization.

Core Physical and Chemical Properties

The fundamental properties of N-Vinylimidazole are summarized below. These values are critical for its application in polymerization processes, formulation development, and chemical synthesis.

| Property | Value |

| Molar Mass | 94.11 g/mol , 94.1145 g/mol , 94.117 g·mol⁻¹[2], 94.12 g/mol |

| Density | 1.039 g/mL at 25 °C[2][3], 1.04 g/mL[1], 1.038 g/cm³[4] |

| Appearance | Colorless to slightly yellow or brown liquid[1][2] |

| Boiling Point | 192–194 °C[2][5] 78-79 °C at 13 mmHg[3][5] 80 °C at 10 mmHg[1] |

| Refractive Index | n20/D 1.533[3][6], n20D 1.53[1] |

| Molecular Formula | C₅H₆N₂[1][2][3] |

| Solubility | Miscible with water and alcohols.[2][4][5] |

| Vapor Pressure | 0.38 mmHg[7] |

| Flash Point | 84 °C (183.2 °F) - Pensky-Martens closed cup[6] |

| CAS Number | 1072-63-5[8][2][3] |

Experimental Protocols and Characterization

The determination of the physicochemical properties of N-Vinylimidazole and its resulting polymers involves a range of standard and advanced analytical techniques. While detailed, step-by-step protocols for a common monomer like N-Vinylimidazole are not typically published in primary literature, the methodologies employed for its characterization, especially in a polymerization context, are well-documented.

Standard Physical Property Determination

-

Density: Density is typically measured using a pycnometer or a digital density meter. The procedure involves accurately weighing a known volume of the liquid at a controlled temperature (e.g., 25 °C).

-

Boiling Point: The boiling point is determined by distillation. For pressure-sensitive substances, vacuum distillation is employed to determine the boiling point at reduced pressure, as noted in the data table.[3][5]

-

Refractive Index: This is measured using a refractometer, which quantifies the bending of a ray of light as it passes through the substance. It is a key indicator of purity.

Polymer Synthesis and Characterization

N-Vinylimidazole is frequently used to create homopolymers and copolymers.[2] The characterization of these polymers is essential to understanding their structure and function.

-

Radical Polymerization: A common method for synthesizing Poly(N-vinylimidazole) (PVIm) is through free radical polymerization.[9][10] This typically involves dissolving N-vinylimidazole in a suitable solvent (e.g., benzene), adding a radical initiator like 2,2′-azobisisobutyronitrile (AIBN), and heating the mixture under an inert atmosphere (e.g., nitrogen).[10][11][12]

-

Structural and Compositional Analysis:

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and to confirm the structure of the resulting polymer. For copolymers, specific absorption bands can be used to determine the composition. For instance, the C-N stretch of the imidazole ring (around 667 cm⁻¹) and the C=O stretch of a co-monomer like ethyl methacrylate (B99206) (around 1729 cm⁻¹) can be used for quantification.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of the monomer and the resulting polymer, confirming its purity and composition.[10][12]

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition profile of PVIm. The analysis reveals the temperatures at which the polymer degrades.[10]

-

Differential Scanning Calorimetry (DSC): DSC helps in determining the thermal transitions of a polymer, most notably the glass transition temperature (Tg), which provides insight into the polymer's physical state and mechanical properties.[9][11]

-

Below is a generalized workflow for the synthesis and characterization of Poly(N-vinylimidazole).

Caption: Workflow for PVIm Synthesis and Characterization.

Applications Driven by Physicochemical Properties

The unique combination of a hydrophilic imidazole ring and a polymerizable vinyl group makes N-Vinylimidazole a valuable monomer for a wide range of applications.[1] Its properties directly influence its utility in various fields.

Caption: Relationship between N-Vinylimidazole Properties and Applications.

The ability to undergo free-radical polymerization makes it a reactive diluent in UV-curable lacquers, inks, and adhesives.[2] In the pharmaceutical sector, it is used in the synthesis of intermediates for new drugs.[1] Furthermore, the imidazole group can be quaternized to form ionic liquids, which are precursors for polymer electrolytes used in energy storage technologies like batteries and supercapacitors.[2][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 1-乙烯基咪唑 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 1072-63-5 [chemicalbook.com]

- 6. This compound = 99 1072-63-5 [sigmaaldrich.com]

- 7. This compound | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Vinylimidazole [webbook.nist.gov]

- 9. polymersource.ca [polymersource.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

Boiling point and solubility of 1-Vinylimidazole in water and alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and solubility of 1-Vinylimidazole in water and common alcoholic solvents. The information is curated for professionals in research and development who utilize this versatile monomer in their work.

Core Properties of this compound

This compound is a heterocyclic compound with the chemical formula C₅H₆N₂. It is a valuable monomer in the synthesis of various polymers and copolymers with applications in pharmaceuticals, coatings, and industrial processes. A thorough understanding of its physical properties is crucial for its effective use in these applications.

Boiling Point

The boiling point of this compound has been determined under both atmospheric and reduced pressure conditions. This data is essential for purification processes such as distillation and for handling the compound at elevated temperatures.

| Property | Value | Conditions |

| Boiling Point | 192-194 °C | Atmospheric Pressure (760 mmHg) |

| Boiling Point | 78-79 °C | Reduced Pressure (13 mmHg) |

Solubility Profile

This compound exhibits high solubility in polar protic solvents, a critical characteristic for its use in aqueous and alcoholic systems for polymerization and formulation.[1]

| Solvent | Solubility |

| Water | Miscible[2][3] |

| Alcohols (e.g., Methanol, Ethanol) | Very Soluble[1] |

Experimental Protocols

Accurate determination of boiling point and solubility is fundamental in chemical research. The following are standard methodologies for characterizing these properties for liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is a common and reliable technique for determining the boiling point of a liquid, especially with small sample volumes.

Apparatus:

-

Thiele tube or melting point apparatus (e.g., MelTemp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or melting point apparatus, which is filled with heating oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility in Water (OECD Guideline 105: Flask Method)

For substances like this compound that are highly soluble in water, the Flask Method as described in the OECD Guideline 105 is appropriate.

Apparatus:

-

Constant temperature water bath or shaker

-

Flasks with stoppers

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., GC, HPLC, or titration)

-

Filtration device (if necessary)

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is tightly stoppered and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C.

-

The mixture is agitated (e.g., by shaking or stirring) for a sufficient period to reach equilibrium (a preliminary test can determine the required time). A common duration is 24 hours.

-

After equilibrium is reached, the mixture is allowed to stand to let any undissolved material settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn. If necessary, the solution is filtered to remove any suspended particles.

-

The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.

-

The solubility is reported in units of mass per volume (e.g., g/L) or as a percentage. Given that this compound is miscible with water, a saturated solution may not be achievable under standard conditions, and this observation would be reported.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of determining the key physicochemical properties of this compound.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1-Vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and emerging laboratory-scale synthesis methods for 1-vinylimidazole (B27976), a versatile building block in polymer chemistry and pharmaceutical development. The following sections detail various synthetic routes, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific application.

Overview of Synthetic Strategies

The synthesis of this compound (N-vinylimidazole) typically involves the introduction of a vinyl group onto the nitrogen atom of the imidazole (B134444) ring. Several key strategies have been developed to achieve this transformation, each with its own advantages and limitations regarding yield, scalability, safety, and substrate scope. The primary methods covered in this guide are:

-

Classical Vinylation (Reppe Synthesis) : The direct vinylation of imidazole using acetylene (B1199291) under high pressure and temperature.

-

Two-Step Alkylation/Elimination : A versatile and often high-yielding approach involving the initial synthesis of an N-(2-haloethyl)imidazole intermediate followed by dehydrohalogenation.

-

Direct Vinylation with Vinyl Halides : The coupling of imidazole with vinyl halides, often facilitated by a base or a catalyst.

-

Transition Metal-Catalyzed Cross-Coupling : Modern catalytic methods employing iron or palladium catalysts to facilitate the N-vinylation of imidazole.

Comparative Summary of Synthesis Methods

The following table provides a summary of the key quantitative data for the different laboratory-scale synthesis methods of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Reppe Synthesis | Imidazole, Acetylene | KOH, ZnO | 1,4-Dioxane (B91453) | 130 | Not Specified | 62 | [1] |

| From 1,2-Dichloroethane | Imidazole, 1,2-Dichloroethane | Phase-Transfer Catalyst, Base | Two-Phase System | Not Specified | Not Specified | 92 | [1] |

| From N-(2-Chloroethyl)imidazole HCl | N-(2-Chloroethyl)imidazole HCl | KOH, Hydroquinone | Isopropyl Alcohol | Reflux | 2 | 95 | |

| Vinylation with Bromoethene | Imidazole, Bromoethene | CsF on Kieselguhr | Acetonitrile | Not Specified | Not Specified | 65 | [1] |

| Palladium-Catalyzed N-Vinylation | Imidazole, Vinyl Bromide | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | Toluene (B28343) | Reflux | 20 | Moderate | [2][3] |

Detailed Experimental Protocols

This section provides detailed, step-by-step laboratory procedures for the most common and effective methods of synthesizing this compound.

Synthesis via Alkylation with 1,2-Dichloroethane and Dehydrochlorination

This two-step method is a widely used laboratory procedure due to its high overall yield and avoidance of high-pressure acetylene.[1] The first step involves the formation of 1-(2-chloroethyl)imidazole (B1596721), which is subsequently dehydrochlorinated to afford this compound.

Step 1: Synthesis of 1-(2-Chloroethyl)imidazole

A detailed protocol for this step can be derived from analogous syntheses of related compounds. The reaction involves the nucleophilic attack of imidazole on 1,2-dichloroethane.

Step 2: Dehydrochlorination of 1-(2-Chloroethyl)imidazole

The intermediate 1-(2-chloroethyl)imidazole is treated with a strong base to induce an elimination reaction, yielding this compound.

Illustrative Protocol (based on synthesis from the hydrochloride salt):

To a solution of N-(2-chloroethyl)imidazole hydrochloride in isopropyl alcohol, potassium hydroxide (B78521) is added, along with a polymerization inhibitor such as hydroquinone. The mixture is heated to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation. This method has been reported to yield up to 95% of the desired product.

Classical Reppe Synthesis

The Reppe synthesis is a classic industrial method for the production of vinyl monomers.[1][4] In a laboratory setting, it requires specialized equipment to handle acetylene gas under pressure.

Experimental Protocol:

-

Formation of Potassium Imidazolate : Imidazole is first reacted with a potassium hydroxide solution. The water formed during this reaction is removed by distillation to yield dry potassium imidazolate.[1]

-

Catalyst Preparation : Zinc oxide and additional potassium hydroxide are added to the potassium imidazolate to form the catalyst system.[1]

-

Vinylation : The catalyst mixture is suspended in 1,4-dioxane in a high-pressure autoclave. The autoclave is charged with acetylene gas, and the reaction mixture is heated to 130 °C.[1]

-

Work-up : After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The reaction mixture is filtered to remove the catalyst, and the 1,4-dioxane is removed by distillation. The resulting crude this compound is then purified by vacuum distillation. A yield of 62% has been reported for this process.[1]

Palladium-Catalyzed N-Vinylation

Modern cross-coupling reactions offer an alternative route to this compound, particularly for the synthesis of derivatives. The Buchwald-Hartwig amination has been adapted for the N-vinylation of imidazoles.[2][3]

General Experimental Protocol:

-

Reaction Setup : A round-bottomed flask is charged with imidazole (1.0 mmol), a vinyl bromide (1.0 mmol), cesium carbonate (1.2 mmol), palladium(II) acetate (B1210297) (0.03 mmol), and rac-BINAP (0.04 mmol) under an inert atmosphere (e.g., argon).[2]

-

Reaction Execution : Anhydrous toluene (5 mL) is added, and the mixture is stirred and heated at reflux for 20 hours.[2]

-

Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like THF and filtered through Celite to remove inorganic salts and the catalyst. The solvent is evaporated under reduced pressure. The residue is then dissolved in a solvent such as chloroform (B151607) and washed with brine. The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed. The crude product is purified by flash column chromatography to yield the desired N-vinylimidazole derivative.[2]

Reaction Schemes and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

Two-Step Synthesis from Imidazole and 1,2-Dichloroethane

Figure 1: General workflow for the two-step synthesis of this compound.

Reppe Synthesis Reaction Scheme

Figure 2: Reaction scheme for the Reppe synthesis of this compound.

Palladium-Catalyzed N-Vinylation Workflow

Figure 3: Experimental workflow for the Pd-catalyzed synthesis of this compound.

References

Spectroscopic Characterization of 1-Vinylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Vinylimidazole, a versatile monomer employed in the synthesis of a wide range of polymers with applications in various fields, including pharmaceuticals and material science. The following sections detail the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, experimental protocols, and the correlation between the spectral features and the molecular structure of this compound.

Introduction to this compound

This compound (C₅H₆N₂) is a heterocyclic compound featuring an imidazole (B134444) ring substituted with a vinyl group. Its unique structure, combining the aromaticity of the imidazole ring with the reactivity of the vinyl group, makes it a valuable building block in polymer chemistry. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for studying its polymerization kinetics and the properties of the resulting polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

FTIR Spectral Data Summary

The table below summarizes the key FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Imidazole Ring |

| ~1646 | C=C Stretch | Vinyl Group[1] |

| ~1552 | C=N Stretch | Imidazole Ring[1] |

| ~1225 | C-N Stretch | Imidazole Ring |

| ~950 | =C-H Bend (out-of-plane) | Vinyl Group |

| ~875 | =C-H Bend (out-of-plane) | Vinyl Group[1] |

| ~821 | C-H Bend (out-of-plane) | Imidazole Ring |

Experimental Protocol: FTIR Analysis

Objective: To obtain the FTIR spectrum of a liquid sample of this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound (liquid)

-

Pipette

-

Lint-free wipes

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal using a clean pipette. Ensure the crystal is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare them with the reference data.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound shows distinct signals for the protons of the imidazole ring and the vinyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 1H | H-2 (Imidazole) |

| ~7.1 | Singlet | 1H | H-4 (Imidazole) |

| ~7.0 | Doublet of doublets | 1H | H-α (Vinyl) |

| ~6.9 | Singlet | 1H | H-5 (Imidazole) |

| ~5.2 | Doublet | 1H | H-β (cis, Vinyl) |

| ~4.8 | Doublet | 1H | H-β (trans, Vinyl) |

¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C-2 (Imidazole) |

| ~130 | C-α (Vinyl) |

| ~129 | C-4 (Imidazole) |

| ~117 | C-5 (Imidazole) |

| ~101 | C-β (Vinyl) |

Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.

-

Using a pipette, transfer the solution into a clean NMR tube. The filling height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

-

Spectrum Acquisition:

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity will be optimized (shimmed) to obtain sharp spectral lines. This can be an automated or manual process.

-

Tuning: The probe will be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) will be Fourier transformed to generate the NMR spectrum.

-

Phase and baseline corrections will be applied.

-

The spectrum will be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

For ¹H NMR, the signals will be integrated to determine the relative number of protons.

-

Peak picking will be performed to identify the chemical shifts.

-

Visualizations

Experimental Workflow

Caption: General experimental workflows for FTIR and NMR analysis.

Structure-Spectra Correlation

Caption: Correlation of this compound's structure with its key FTIR and NMR spectral features.

References

Coordination Chemistry of 1-Vinylimidazole with Transition Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 1-vinylimidazole (B27976) (vinim) with first-row transition metal ions, focusing on cobalt(II), nickel(II), copper(II), and zinc(II). It covers the synthesis, structural characteristics, spectroscopic properties, thermal analysis, and magnetic properties of these coordination complexes. Detailed experimental protocols for the synthesis and characterization of representative complexes are provided. The guide also explores the applications of these compounds, particularly in catalysis. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and molecular structures are visualized using diagrams.

Introduction

This compound is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry. Its ability to coordinate with transition metal ions through the pyridinic nitrogen atom of the imidazole (B134444) ring allows for the formation of a diverse range of metal complexes with varied geometries and properties. The presence of the vinyl group offers a site for polymerization, enabling the synthesis of metal-containing polymers and materials with applications in catalysis, drug delivery, and materials science. This guide delves into the fundamental aspects of the coordination chemistry of this compound with transition metal ions, providing a technical resource for researchers in the field.

Coordination Modes of this compound

This compound primarily acts as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the N(3) nitrogen atom of the imidazole ring. This is the most common mode of coordination. However, under specific conditions, the vinyl group can also participate in coordination, leading to different structural motifs.

1-Vinylimidazole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Vinylimidazole (B27976), a versatile heterocyclic compound with significant applications in polymer chemistry, materials science, and emerging biomedical fields. This document consolidates key identifiers, physicochemical properties, and a summary of its applications, with a focus on its role in the development of advanced materials.

Core Identifiers and Chemical Properties

This compound, also known as N-Vinylimidazole, is a water-soluble basic monomer. Its chemical structure, featuring a vinyl group attached to a five-membered imidazole (B134444) ring, allows it to readily undergo polymerization. This reactivity is central to its utility in creating a wide range of functional polymers.[1]

A comprehensive list of its identifiers is provided in the table below for easy reference.

| Identifier Type | Value | Source(s) |

| CAS Number | 1072-63-5 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| IUPAC Name | 1-ethenyl-1H-imidazole | [1][2][3][6][7][10] |

| Synonyms | N-Vinylimidazole, 1-Ethenyl-1H-imidazole | [1][2][3][7] |

| Chemical Formula | C5H6N2 | [1][2][3][4][5][6][7][8][9][11] |

| Molecular Weight | 94.11 g/mol | [2][7][9] |

| PubChem CID | 66171 | [1][2][3][4] |

| SMILES String | C=CN1C=CN=C1 | [1][2][3][5][6] |

| InChI Key | OSSNTDFYBPYIEC-UHFFFAOYSA-N | [2][3][5][6][7][8][11] |

| EC Number | 214-012-0 | [2][9][10] |

| UNII | ODY9ION63A | [1][2][7] |

Applications in Research and Development

This compound is a valuable monomer in the synthesis of a variety of polymers.[1] Its unique properties make it suitable for a range of applications, from industrial processes to biomedical innovations.

Polymer Chemistry and Materials Science

The primary application of this compound lies in its use as a monomer for free-radical polymerization.[1] This process can be initiated by methods such as UV curing, making it a useful reactive diluent in UV lacquers, inks, and adhesives.[1][12] The resulting polymers, poly(this compound), and its copolymers exhibit properties that are leveraged in several areas:

-

Oilfield Chemicals: Copolymers containing this compound are utilized as additives in drilling fluids and for enhanced oil recovery.[1][12]

-

Cosmetics: Quaternized N-vinylimidazolium salts are incorporated into hair care products to reduce static and improve combability.[1][12]

-

Water Treatment: Cationic polyelectrolytes derived from this compound serve as flocculants for water purification.[1]

Biomedical Applications

The biocompatibility and hydrophilicity of polymers derived from this compound have opened avenues for their use in the biomedical field.[4] Key areas of research include:

-

Drug Delivery Systems: Hydrogels based on polyvinylimidazole are being explored for controlled release of therapeutics.[4]

-

Tissue Engineering: These polymers can be used to create scaffolds that support cell growth and tissue regeneration.[4]

-

Molecularly Imprinted Polymers (MIPs): this compound is a functional monomer in the synthesis of MIPs, which are used for selective recognition and separation of specific molecules.[3][13]

Logical Workflow for Polymer Synthesis

The synthesis of functional polymers using this compound typically follows a logical progression from monomer preparation to polymerization and subsequent application. This can be visualized as a general workflow.

Caption: General workflow for the synthesis of functional polymers from this compound.

Conclusion

This compound is a highly versatile and reactive monomer with a broad spectrum of applications, particularly in the synthesis of functional polymers. Its unique chemical properties have led to its use in diverse fields, from industrial applications to advanced biomedical research. As research continues, the potential for new and innovative applications of this compound and its polymeric derivatives is expected to expand, offering exciting opportunities for scientists and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. L16174.22 [thermofisher.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 1-乙烯基咪唑 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. N-Vinylimidazole [webbook.nist.gov]

- 12. products.basf.com [products.basf.com]

- 13. This compound | 1072-63-5 [chemicalbook.com]

An In-depth Technical Guide on the Hygroscopic and Light-Sensitive Nature of 1-Vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inherent hygroscopic and light-sensitive properties of 1-Vinylimidazole. Understanding these characteristics is critical for its proper handling, storage, and application in research, development, and manufacturing processes, particularly within the pharmaceutical and polymer industries. This document outlines the theoretical basis for its instability, provides detailed experimental protocols for characterization, and discusses potential degradation pathways.

Introduction to this compound

This compound is a colorless to brown liquid that is both hygroscopic and sensitive to light.[1][2] It is a water-soluble basic monomer that readily undergoes free-radical polymerization.[2][3] This reactivity makes it a valuable building block in the synthesis of polymers for a wide range of applications, including as a reactive diluent in UV-curable lacquers, inks, and adhesives.[2][3] However, its susceptibility to moisture and light can lead to unintended polymerization, degradation, and the formation of impurities, compromising its performance and the integrity of the final products.

Hygroscopic Nature of this compound

The hygroscopicity of this compound refers to its ability to attract and absorb moisture from the surrounding environment.[2] This property is primarily due to the presence of the nitrogen atoms in the imidazole (B134444) ring, which can form hydrogen bonds with water molecules.

The absorption of water can have several detrimental effects on this compound:

-

Initiation of Polymerization: The presence of water can influence the polymerization kinetics of this compound.

-

Hydrolysis: Although imidazole rings are generally stable, prolonged exposure to water, especially under certain pH conditions, can potentially lead to hydrolysis of the vinyl group or degradation of the imidazole ring itself.

-

Alteration of Physical Properties: The absorption of water can change the viscosity, density, and refractive index of the liquid.

To quantify the hygroscopic nature of this compound, Dynamic Vapor Sorption (DVS) is the most appropriate technique.[4][5][6] DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[7][8][9] The resulting data is used to generate a moisture sorption isotherm, which plots the equilibrium moisture content as a function of RH.[9][10]

Table 1: Representative Data from Dynamic Vapor Sorption (DVS) Analysis of this compound

| Relative Humidity (%) | Temperature (°C) | Sample Mass Change (%) | Equilibrium Time (min) |

| 0 → 10 | 25 | Data to be determined | Data to be determined |

| 10 → 20 | 25 | Data to be determined | Data to be determined |

| 20 → 30 | 25 | Data to be determined | Data to be determined |

| 30 → 40 | 25 | Data to be determined | Data to be determined |

| 40 → 50 | 25 | Data to be determined | Data to be determined |

| 50 → 60 | 25 | Data to be determined | Data to be determined |

| 60 → 70 | 25 | Data to be determined | Data to be determined |

| 70 → 80 | 25 | Data to be determined | Data to be determined |

| 80 → 90 | 25 | Data to be determined | Data to be determined |

| 90 → 80 | 25 | Data to be determined | Data to be determined |

| ... (desorption) | 25 | Data to be determined | Data to be determined |

| 10 → 0 | 25 | Data to be determined | Data to be determined |

Note: This table is a template for expected data. Actual values need to be determined experimentally.

This protocol outlines the steps for characterizing the hygroscopicity of liquid this compound using a Dynamic Vapor Sorption analyzer.[4][5][6]

Objective: To determine the moisture sorption and desorption isotherm of this compound at a constant temperature.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) instrument

-

High-purity nitrogen gas

-

Deionized water

-

This compound sample

-

Analytical balance

-

Sample pan (appropriate for liquids)

Procedure:

-

Instrument Preparation:

-

Ensure the DVS instrument is calibrated and functioning according to the manufacturer's specifications.

-

Set the temperature controller to the desired experimental temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Accurately weigh a suitable amount of this compound (typically 10-20 mg) into a sample pan.

-

-

Experimental Setup:

-

Place the sample pan in the DVS instrument.

-

Program the instrument with the desired humidity profile. A typical profile involves a pre-equilibration step at 0% RH, followed by incremental increases in RH (e.g., in 10% steps) up to a maximum value (e.g., 90% RH), and then corresponding decreases back to 0% RH to obtain both sorption and desorption curves.

-

-

Data Collection:

-

Start the experiment. The instrument will automatically record the sample mass at each RH step until equilibrium is reached (defined by a stable mass reading over a set period).

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the moisture sorption and desorption isotherms.

-

Light-Sensitive Nature of this compound

This compound is known to be sensitive to light, particularly UV radiation.[2] Exposure to light can initiate free-radical polymerization and may also lead to other degradation reactions.[2][11]

Light exposure can lead to:

-

Photo-initiated Polymerization: UV light can generate free radicals that initiate the polymerization of the vinyl group, leading to an increase in viscosity and eventual solidification.[11]

-

Photodegradation: The imidazole ring itself can be susceptible to photodegradation, potentially leading to ring-opening or other structural modifications.

-

Discoloration: The liquid may change color from colorless to yellow or brown upon exposure to light.[2]

The photosensitivity of this compound can be assessed by exposing it to a controlled light source and monitoring the changes over time. The ICH Q1B guideline provides a framework for photostability testing of new drug substances and products, which can be adapted for chemicals like this compound.[12][13][14] Key parameters to measure include the rate of degradation and the quantum yield of the photodegradation process.

Table 2: Representative Data from Photostability Study of this compound

| Exposure Time (hours) | Light Source | Wavelength (nm) | Irradiance (W/m²) | This compound Concentration (%) | Appearance | pH |

| 0 | - | - | - | 100 | Colorless | Data to be determined |

| 1 | Xenon Lamp | 300-800 | Set value | Data to be determined | Observation | Data to be determined |

| 2 | Xenon Lamp | 300-800 | Set value | Data to be determined | Observation | Data to be determined |

| 4 | Xenon Lamp | 300-800 | Set value | Data to be determined | Observation | Data to be determined |

| 8 | Xenon Lamp | 300-800 | Set value | Data to be determined | Observation | Data to be determined |

| 24 | Xenon Lamp | 300-800 | Set value | Data to be determined | Observation | Data to be determined |

| Dark Control | - | - | - | Data to be determined | Observation | Data to be determined |

Note: This table is a template for expected data. Actual values need to be determined experimentally.

This protocol is based on the principles outlined in the ICH Q1B guideline and is adapted for a liquid chemical.[12][13][14]

Objective: To evaluate the stability of this compound under exposure to a standardized light source.

Materials and Equipment:

-

Photostability chamber equipped with a light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter.

-

Quartz or borosilicate glass containers.

-

Aluminum foil.

-

HPLC or GC for quantitative analysis.

-

UV-Vis spectrophotometer.

-

pH meter.

Procedure:

-

Sample Preparation:

-

Place the this compound sample in a chemically inert, transparent container.

-

Prepare a "dark control" sample by wrapping an identical container with aluminum foil to shield it from light.

-

-

Exposure:

-

Place both the test sample and the dark control in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sampling and Analysis:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from both the exposed and dark control samples.

-

Analyze the aliquots for:

-

Appearance: Visual inspection for color change.

-

Assay: Quantification of the remaining this compound using a validated chromatographic method (e.g., HPLC or GC).

-

Degradation Products: Identification and quantification of any new peaks in the chromatogram.

-

UV-Vis Spectrum: Record the UV-Vis spectrum to observe any changes in absorbance.

-

pH: Measure the pH of the sample if it is in an aqueous solution.

-

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of exposure time to determine the degradation kinetics.

-

Compare the results of the exposed sample with the dark control to differentiate between photodegradation and thermal degradation.

-

Potential Degradation Pathways

The degradation of this compound due to moisture and light can proceed through several pathways.

While the imidazole ring is relatively stable to hydrolysis, the vinyl group can potentially undergo hydration in the presence of water and an acid catalyst to form 1-(1-hydroxyethyl)imidazole. However, under typical storage conditions, this is less likely to be a major degradation pathway compared to polymerization.

Exposure to UV light can lead to the formation of excited states and free radicals, initiating a cascade of reactions.

-

Photo-initiated Polymerization: This is a major degradation pathway where the vinyl groups of multiple monomers react to form a polymer chain.

-

Photodegradation of the Imidazole Ring: The imidazole ring can undergo photo-oxidation. Potential reactions could involve the formation of hydroperoxides, followed by ring-opening to yield smaller, more oxidized fragments.

References

- 1. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 6. mt.com [mt.com]

- 7. mt.com [mt.com]

- 8. aqualab.com [aqualab.com]

- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 10. proumid.com [proumid.com]

- 11. researchgate.net [researchgate.net]

- 12. iagim.org [iagim.org]

- 13. ikev.org [ikev.org]

- 14. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for Free-Radical Polymerization of 1-Vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-vinylimidazole) (PVIm) is a versatile polymer with a wide range of applications in the biomedical field, including as a carrier for drug and gene delivery.[1][2] Its pendant imidazole (B134444) groups provide a unique combination of properties, such as pH-responsiveness and the ability to chelate metal ions.[1] However, the controlled polymerization of this compound (VIm) presents challenges due to the high reactivity of the propagating radicals.[3] This document provides detailed application notes and experimental protocols for the synthesis of PVIm using various free-radical polymerization techniques, including conventional radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly impacts the resulting polymer's molecular weight, polydispersity, and architecture. While conventional free-radical polymerization is a straightforward method, it offers limited control over the polymer characteristics.[3] In contrast, controlled radical polymerization techniques like RAFT and ATRP allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for many biomedical applications.[2][4]

Data Summary

The following tables summarize typical quantitative data obtained from different free-radical polymerization techniques for this compound.

Table 1: Conventional Free-Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| AIBN | Benzene | 70 | - | - | - | - | [5] |

| AIBN | Aqueous Solution | - | - | - | - | - | [6] |

| AIBN | DMF | 70 | - | - | - | [7] |

Note: Quantitative data for molecular weight and PDI for conventional polymerization of VIm is often not reported in detail as the focus is typically on achieving polymerization rather than control.

Table 2: RAFT Polymerization of this compound

| RAFT Agent | Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| CDPA | AIBN | Acetic Acid | 70 | >95 | 1,000-20,000 | 1.05-1.20 | [4][8] |

| CTA 1 | - | - | - | - | - | <1.4 | [9] |

| CTA 2 | - | - | - | - | - | <1.4 | [9] |

CDPA: 4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid CTA 1: O-ethyl-S-(1-phenylethyl) dithiocarbonate CTA 2: O-ethyl-S-(1-ethoxycarbonyl) ethyldithiocarbonate

Table 3: Biocatalytic ATRP of this compound

| Biocatalyst | Initiator | Reducing Agent | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Laccase | EBIB | Sodium Ascorbate (B8700270) | pH 4 Acetate (B1210297) Buffer | Ambient | 1,660-9,970 | 1.27-1.56 | [3][10] |

EBIB: Ethyl α-bromoisobutyrate

Experimental Protocols

Conventional Free-Radical Polymerization

This method is suitable for producing high molecular weight PVIm when precise control over molecular weight and dispersity is not a primary concern.

Materials:

-

This compound (VIm)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Benzene (or other suitable solvent like DMF or water)[5][6][7]

-

Nitrogen gas

-

Methanol (B129727) (for precipitation)

-

Diethyl ether (for washing)

Procedure:

-

Purify VIm by passing it through a basic alumina (B75360) column to remove inhibitors.[11]

-

In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amount of VIm and AIBN in benzene. A typical molar ratio of monomer to initiator is in the range of 100:1 to 1000:1.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

-

Heat the reaction mixture to 70°C under a nitrogen atmosphere and maintain stirring.[5]

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

-

Filter the precipitated polymer and wash it several times with diethyl ether.

-

Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

-

The structure of the polymer can be confirmed by ¹H NMR spectroscopy.[12]

-

Molecular weight and PDI can be estimated by Gel Permeation Chromatography (GPC).[11]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization of VIm in acetic acid provides excellent control over molecular weight and results in low polydispersity. Acetic acid serves as a solvent and also protonates the VIm, which helps to stabilize the propagating radicals.[4]

Materials:

-

This compound (VIm)

-

4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CDPA) or other suitable RAFT agent

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Glacial acetic acid[4]

-

Nitrogen gas

-

Diethyl ether (for precipitation and washing)

Procedure:

-

Purify VIm by passing it through a basic alumina column.[11]

-

In a Schlenk flask, add VIm, CDPA, AIBN, and glacial acetic acid. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can be varied to target different molecular weights (e.g., 100:1:0.2).

-

Seal the flask and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.